1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is a heterocyclic compound with significant biochemical properties and potential applications in medicinal chemistry. It has the molecular formula and a molecular weight of 179.13 g/mol. The compound is classified as a nitro derivative of pyrrolopyridine, which is known for its biological activities, particularly in inhibiting certain enzymes such as fibroblast growth factor receptors (FGFRs) .
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be accomplished through various methods. A common synthetic route involves the nitration of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide using a mixture of sulfuric and nitric acids at temperatures between 70°C and 75°C for approximately 1.5 hours, achieving a yield of about 84.4% .
Other synthetic approaches include ring cleavage methodologies that remodel 3-formyl (aza)indoles or benzofurans, allowing for the production of various substituted pyrrolopyridines . This diversity in synthesis routes enables the exploration of different functionalized derivatives for specific applications.
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide features a fused bicyclic system comprising a pyrrole and pyridine ring. The nitro group is located at the 4-position relative to the nitrogen atom in the pyridine ring.
This structure plays a crucial role in its biological activity and interactions with target enzymes.
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide participates in several chemical reactions typical for heterocyclic compounds:
These reactions expand the chemical diversity and potential applications of this compound.
The mechanism by which 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide exerts its biological effects primarily involves its interaction with fibroblast growth factor receptors. It binds to the ATP-binding pocket of these receptors, inhibiting phosphorylation processes critical for receptor activation. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
The compound has been observed to maintain stability under physiological conditions, ensuring its efficacy over time during laboratory studies.
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is characterized by:
Relevant data includes its melting point and boiling point, which are critical for handling and application purposes but were not specified in the sources reviewed.
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific uses:
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS: 74420-06-7, C₇H₅N₃O₃, MW: 179.13) employs strategic nitro functionalization and N-oxidation sequences [1]. Electrophilic nitration typically precedes N-oxide formation due to the electron-withdrawing nitro group's destabilizing effect on electrophilic attack. Direct nitration of the pyrrolopyridine core requires mild conditions (acetyl nitrate at 10°C) to prevent over-oxidation, yielding 4-nitro isomers with minimal 3-nitro or dinitro byproducts [1] [4]. Alternative routes involve reduction-oxidation cascades, where 4-amino intermediates are diazotized and hydrolyzed to hydroxy derivatives, followed by oxidation to nitroso compounds and further oxidation to nitro groups [4] [8].
N-Oxidation specificity is achieved using peracid reagents (m-CPBA) in anhydrous dichloromethane, where electron-deficient pyridine rings exhibit reduced reactivity, necessitating extended reaction times (24–48 hours). The 7-oxide formation must avoid strong oxidizing conditions that could degrade the nitro functionality [1] [4]. Recent innovations include cascade heterocyclization approaches, constructing the pyrrolopyridine core from pre-nitrated pyridine precursors, though yields remain moderate (45–60%) due to competing decomposition pathways [4].
Table 1: Key Synthetic Routes for 4-Nitro-7-Oxide Derivatives
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Direct Nitration | Acetyl nitrate, 10°C | 70–75 | Minimal byproducts |
Reduction-Oxidation | SnCl₂/HCl → NaNO₂ → Oxidant | 50–55 | Tolerates acid-sensitive groups |
Cascade Heterocyclization | Cyclocondensation of nitro-pyridines | 45–60 | Single-pot core construction |
Linker engineering critically modulates the electronic and steric properties of pyrrolopyridine derivatives. Methylene (-CH₂-), sulfur (-S-), sulfoxide (-SO-), and cyclopropyl linkers between the core and pendant groups influence solubility, binding affinity, and metabolic stability [7]. For instance, methylene-linked 7-azaindole derivatives exhibit enhanced c-Met kinase inhibition (IC₅₀ = 22.8 nM) due to optimal hydrophobic pocket fitting, while sulfoxide linkers improve aqueous solubility but reduce cellular permeability [7].
Multicomponent reactions (e.g., Passerini three-component reaction) enable efficient linker diversification. Combining 1,2,4-triazoline-3,5-diones (TAD) "click" chemistry with Passerini reactions allows iterative attachment of aldehydes, acids, and isocyanides, generating sequence-defined macromolecules with >7,000 Da molecular weights [3]. This approach facilitates rapid structure-activity relationship (SAR) studies, revealing that cyclopropyl linkers restrict conformational flexibility, boosting selectivity for kinase targets [3] [7].
Selective N-oxidation requires catalysts that discriminate between pyridine and electron-rich pyrrole nitrogens. Homogeneous catalysts like TEMPO/copper(I) systems activate O₂ at 50–80°C but exhibit limited regiocontrol (∼70% 7-oxide selectivity) [2] [10]. Superior selectivity is achieved using heterogeneous frameworks:
Electrochemical oxidation using carbon nanotube electrodes (0.8 V vs. Ag/AgCl) provides reagent-free 7-oxide formation but requires conducting salt additives that complicate purification [2] [10]. Recent advances employ DAST-mediated cyclodehydration of serine residues to oxazoles, which indirectly stabilizes the N-oxide configuration during heterocycle formation [10].
Solid-phase peptide synthesis (SPPS) and liquid-phase synthesis (LPPS) offer distinct trade-offs for pyrrolopyridine functionalization:
Solution-phase advantages:
Solid-phase advantages:
Table 2: Synthesis Approach Comparison for Pyrrolopyridine Derivatives
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield (12-mer) | 36% after cyclization | <15% (heterocycle rigidity issues) |
Purification | Resin filtration | Column chromatography |
Scalability | Limited by resin loading capacity | Kilogram-scale demonstrated |
Sequence Complexity | High (automated) | Moderate (manual intervention) |
Case studies highlight context-dependent superiority: SPPS excels for macrocyclic peptides (e.g., urukthapelstatin A precursors, 46% linear yield), while LPPS dominates for short heterocyclic fragments requiring harsh conditions incompatible with resins [3] [10]. Hybrid approaches leverage SPPS for linear assembly and LPPS for final heterocyclization [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7